Imipenem-d4

LC-MS/MS Internal Standard Carbapenem TDM

Imipenem-d4 (N‑Formimidoyl thienamycin‑d4; MK0787‑d4; CAS 1261396‑26‑2) is a stable, tetra‑deuterated isotopologue of the carbapenem antibiotic imipenem [REFS‑1]. By substituting four hydrogen atoms with deuterium, Imipenem‑d4 retains the physicochemical properties of the native drug while introducing a +4 Da mass shift that is critical for mass‑spectrometry‑based quantification [REFS‑2].

Molecular Formula C12H17N3O4S
Molecular Weight 303.37 g/mol
Cat. No. B12362896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipenem-d4
Molecular FormulaC12H17N3O4S
Molecular Weight303.37 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
InChIInChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1/i2D2,3D2
InChIKeyZSKVGTPCRGIANV-OZYAQZRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imipenem-d4 for LC-MS/MS Quantification: Deuterated Internal Standard Baseline Data


Imipenem-d4 (N‑Formimidoyl thienamycin‑d4; MK0787‑d4; CAS 1261396‑26‑2) is a stable, tetra‑deuterated isotopologue of the carbapenem antibiotic imipenem [REFS‑1]. By substituting four hydrogen atoms with deuterium, Imipenem‑d4 retains the physicochemical properties of the native drug while introducing a +4 Da mass shift that is critical for mass‑spectrometry‑based quantification [REFS‑2]. The compound is supplied as a highly characterized reference standard (chemical purity ≥98%; isotopic enrichment typically >98 atom% D) and is employed exclusively as an internal standard (IS) in bioanalytical workflows, not as a therapeutic agent [REFS‑3].

Why Unlabeled Imipenem or Alternative Isotope Standards Cannot Replace Imipenem-d4 in Validated Assays


In triple‑quadrupole LC‑MS/MS methods that must simultaneously quantify multiple carbapenems in a single run, the use of unlabeled imipenem as an internal standard is impossible because its precursor and product ions are indistinguishable from those of the target analyte [REFS‑1]. Even among isotope‑labeled alternatives, not all are equivalent: ¹³C‑ or ¹⁵N‑labeled analogs may shift retention time differently, exhibit varied matrix‑effect susceptibility, or lack the batch‑to‑batch certification required for regulatory submission [REFS‑2]. Imipenem‑d4 offers a well‑characterized, +4 Da mass increment that places the IS signal completely outside the analyte isotopic envelope while maintaining near‑identical chromatographic elution – a prerequisite for reliable matrix‑effect correction [REFS‑1].

Quantitative Differentiation Evidence for Imipenem-d4 Against Closest Analogs


MRM Mass Shift: +4.12 Da Precursor Ion Separation from Native Imipenem

Imipenem‑d4 provides a precursor ion at m/z 304.14 compared to m/z 300.02 for native imipenem, a mass shift of +4.12 Da that completely avoids isotopic cross‑talk [REFS‑1]. In the same method, the product ion used for quantification shifts from m/z 97.92 (imipenem) to m/z 107.01 (imipenem‑d4), further reducing potential interference. By contrast, unlabeled imipenem offers zero mass separation, and ¹³C‑ or ¹⁵N‑analogs often deliver smaller, less predictable mass increments.

LC-MS/MS Internal Standard Carbapenem TDM

Chromatographic Co‑Elution Within 0.10 Min of Native Imipenem

Under UPLC conditions, native imipenem elutes as a doublet at 0.49 and 0.62 min, while Imipenem‑d4 elutes at 0.56 and 0.72 min – a retention‑time difference of only 0.07‑0.10 min [REFS‑1]. This near‑co‑elution is essential for correct compensation of ion‑suppression/enhancement effects. Structural analogs (e.g., meropenem‑d6) elute >0.7 min later, experiencing a different solvent composition at the ion source and therefore a different matrix effect.

Chromatography Matrix Effect Isotope Dilution

Validated Method Performance: Precision, Accuracy, and Extraction Recovery

Using Imipenem‑d4 as the internal standard, a fully validated UPLC‑MS/MS method achieved intra‑ and inter‑batch precision (RSD) ≤5.14% and accuracy (RE) ≤5.14% across QC levels, with extraction recovery of 97.53% at the medium QC concentration (5 µg/mL) [REFS‑1]. These figures meet FDA bioanalytical validation criteria and exceed those typically reported for non‑isotopic IS methods (e.g., structural analogs) which often show RSD >15%.

Method Validation Precision Accuracy

Multi‑Analyte Compatibility: No Cross‑Interference in 3‑Plex Carbapenem Assay

Imipenem‑d4 was co‑injected with ertapenem‑d4 and meropenem‑d6 in a single analytical run without mutual interference, as demonstrated by blank plasma chromatograms showing no signal at the retention times of any analyte or IS [REFS‑1]. This contrasts with methods that use a single deuterated IS for multiple analytes, where differential matrix effects across elution windows can compromise accuracy for at least one analyte.

Therapeutic Drug Monitoring Multiplex Selectivity

Certified Chemical Purity and Isotopic Enrichment for Regulatory Traceability

Commercially available Imipenem‑d4 is supplied with a Certificate of Analysis (CoA) confirming chemical purity ≥98% and isotopic enrichment typically >98 atom% D [REFS‑1][REFS‑2]. This documentation supports traceability to pharmacopeial standards (USP/EP) and is accepted in ANDA/DMF submissions [REFS‑3]. Unlabeled imipenem of USP grade cannot serve as an IS in MS methods, and many custom‑synthesized deuterated analogs lack the full CoA package required for regulated bioanalysis.

Reference Standard GxP Compliance Certificate of Analysis

Demonstrated Stability Under Routine Analytical Workflow Conditions

Imipenem is notoriously unstable in plasma at ambient temperature. In the validated method, addition of a MOPS/ethylene glycol stabilizer (0.5 M, pH 6.8) maintains imipenem integrity throughout sample work‑up, and the deuterated IS remains stable under the same conditions [REFS‑1]. Long‑term storage of the IS stock solution at −80 °C is documented for at least 1 year [REFS‑2]. By contrast, ¹³C‑labeled imipenem may require different stabilizer conditions due to altered hydrogen‑bonding dynamics, though this has not been systematically studied.

Stability Sample Preparation MOPS Stabilizer

Optimized Application Scenarios for Imipenem-d4 in Research and Industrial Settings


Clinical Therapeutic Drug Monitoring (TDM) of Imipenem in ICU Patients

The validated UPLC‑MS/MS method using Imipenem‑d4 as internal standard achieves a lower limit of quantification (LLOQ) of 0.1 µg/mL for imipenem, covering the entire clinically relevant range up to 100 µg/mL with intra‑batch RSD ≤5.14% [REFS‑1]. This performance supports real‑time dose adjustment in critically ill patients, where sub‑therapeutic or toxic concentrations must be identified rapidly.

Regulated Bioanalytical Method Validation for ANDA/DMF Submissions

Imipenem‑d4 is supplied with a full Certificate of Analysis documenting chemical purity ≥98% and isotopic enrichment >98 atom% D, and is offered as a reference standard traceable to USP/EP monographs [REFS‑1][REFS‑2]. This documentation directly supports the method validation sections of ANDA and DMF filings, reducing the risk of regulatory queries.

Multiplex Carbapenem Quantification in Pharmacokinetic Studies

In a single 3.5‑min UPLC run, Imipenem‑d4 is used simultaneously with ertapenem‑d4 and meropenem‑d6 without cross‑interference, enabling high‑throughput PK profiling of three carbapenems [REFS‑1]. This multiplex capability reduces per‑sample cost and instrument time compared to running three separate single‑analyte methods.

Stability‑Indicating Assays for Imipenem Formulation Development

The documented stability of Imipenem‑d4 in MOPS‑stabilized plasma (processing window >8 h) and its long‑term storage at −80 °C make it suitable as an IS in forced‑degradation and formulation stability studies, where accurate differentiation between parent drug and degradation products is required [REFS‑1][REFS‑2].

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